

Potential toxicity of OATD-01 in long-term animal studies

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Compound of Interest

Compound Name: OATD-01

Cat. No.: B8146327

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OATD-01 Preclinical Safety Profile: A Technical Overview

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

This technical support guide provides a summary of the current publicly available information regarding the preclinical safety and potential long-term toxicity of **OATD-01**, a first-in-class, oral inhibitor of chitotriosidase 1 (CHIT1). This document is intended to address common questions researchers and drug development professionals may have during their experimental planning and evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of **OATD-01** and its potential relation to toxicity?

A1: **OATD-01** is a highly selective inhibitor of chitotriosidase 1 (CHIT1).[1][2] CHIT1 is an enzyme that plays a role in the transformation of anti-inflammatory macrophages into pro-inflammatory and pro-fibrotic types.[1][2] By inhibiting CHIT1, **OATD-01** aims to reduce inflammation and fibrosis, which is the therapeutic basis for its investigation in diseases like pulmonary sarcoidosis and idiopathic pulmonary fibrosis.[1][3] The potential for toxicity would theoretically be linked to the systemic or off-target effects of CHIT1 inhibition, or to the molecule's own ADME (Absorption, Distribution, Metabolism, and Excretion) properties. However, current data suggests a favorable safety profile.

Q2: Are there any publicly available data from long-term animal toxicity studies of **OATD-01**?

A2: As of late 2025, detailed quantitative data and full study reports from long-term animal toxicity studies of **OATD-01** are not publicly available. The information released to the public has focused on the compound's progression through clinical trials and its efficacy in preclinical disease models.^{[1][2][3]} The company, Molecure S.A., has stated that **OATD-01** has an "acceptable safety level" based on Phase I clinical trials in healthy volunteers.^[4]

Q3: What is the current clinical status of **OATD-01**?

A3: **OATD-01** has successfully completed Phase I clinical trials in 129 healthy volunteers.^{[4][5]} ^[6] It is currently in a multi-center, randomized, double-blind, placebo-controlled Phase II clinical trial, known as the KITE study, to evaluate its efficacy and safety in patients with active pulmonary sarcoidosis.^{[1][2][4][7][8][9]} The final, unblinded results from this study are anticipated in the first half of 2025.^{[1][7]}

Q4: What preclinical efficacy and safety findings have been reported?

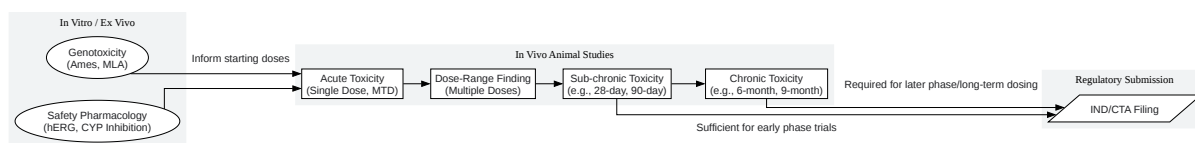
A4: Preclinical studies have demonstrated the anti-inflammatory and anti-fibrotic effects of **OATD-01** in various disease models.^{[1][2]} In a bleomycin-induced pulmonary fibrosis animal model, orally administered **OATD-01** showed significant antifibrotic efficacy at doses ranging from 30 to 100 mg/kg once daily.^{[3][10]} While specific details of the safety pharmacology and toxicology studies are not fully disclosed, the progression to Phase II clinical trials implies that the data met the stringent requirements of regulatory agencies like the FDA.

Experimental Methodologies and Data

While specific long-term toxicology data for **OATD-01** is not public, this section outlines the typical experimental protocols for preclinical safety assessment that a small molecule drug like **OATD-01** would undergo to gain regulatory approval for clinical trials.

General Preclinical Toxicology Workflow

A standard preclinical toxicology assessment for a small molecule drug candidate typically involves a tiered approach, starting with acute toxicity studies and progressing to sub-chronic and chronic studies. The exact design of these studies is guided by regulatory guidelines from bodies such as the FDA and EMA.



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Figure 1: Generalized workflow for preclinical toxicology assessment.

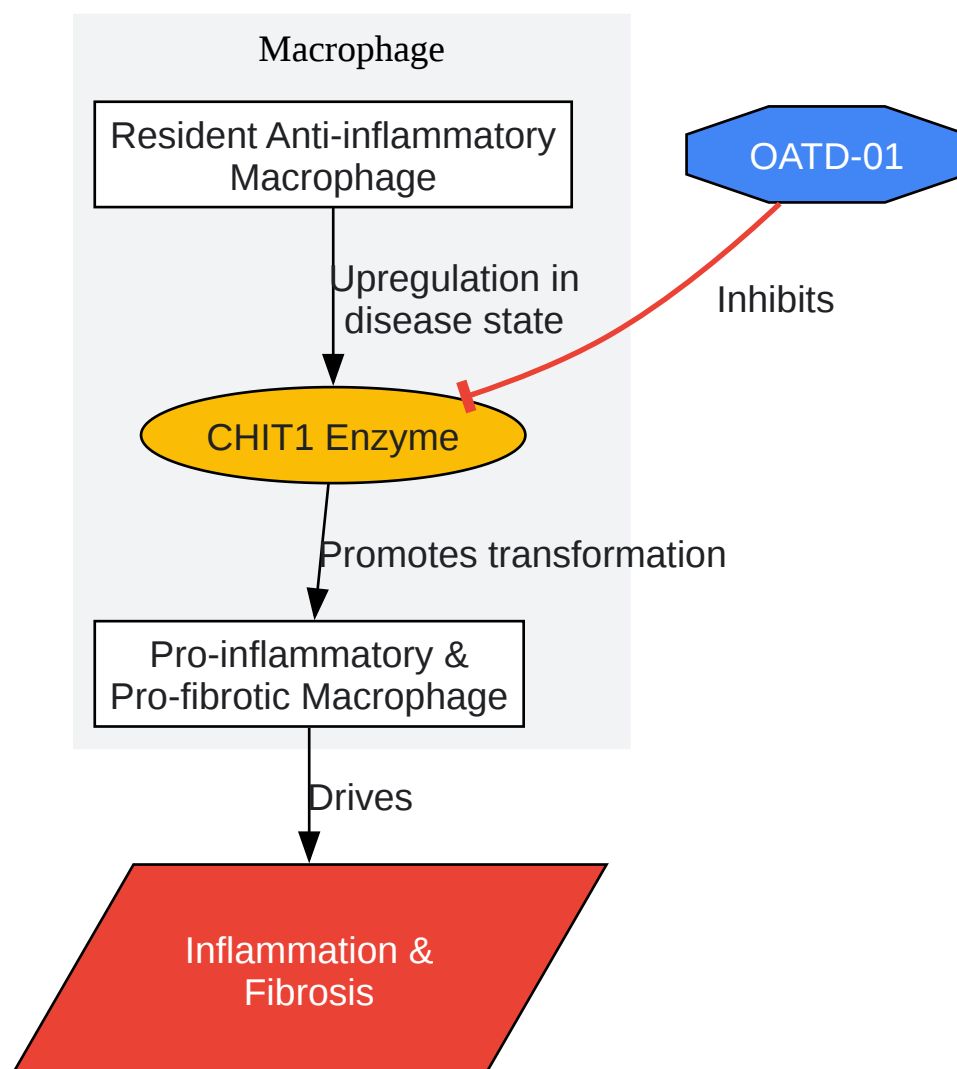
Summary of Publicly Available OATD-01 Preclinical Data

The following table summarizes the publicly available information regarding the preclinical evaluation of **OATD-01**.

Parameter	Finding	Source
Mechanism of Action	Selective inhibitor of chitotriosidase 1 (CHIT1)	[1][2]
In Vivo Efficacy Model	Bleomycin-induced pulmonary fibrosis in animals	[3][10]
Efficacious Dose Range	30 - 100 mg/kg, orally, once daily	[3][10]
Reported Effects	Potent anti-inflammatory and anti-fibrotic effects	[1][2]
Clinical Trial Status	Phase II (KITE Study)	[1][2][4][7]
Phase I Human Safety	Acceptable safety level in 129 healthy volunteers	[4][5][6]

Signaling Pathway of OATD-01 Action

The therapeutic rationale for **OATD-01** is based on its ability to modulate macrophage activity. The following diagram illustrates the proposed signaling pathway.



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